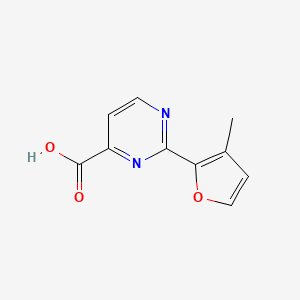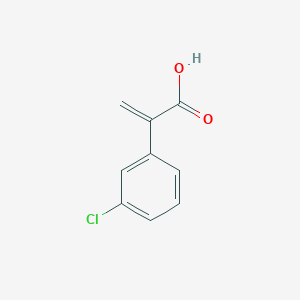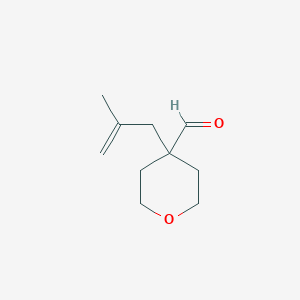
3-Cyclopentylcyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopentylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a cyclopentyl group and a ketone functional group at the first carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of cyclopentylcyclohexene, followed by oxidation to introduce the ketone functional group. This method allows for the efficient production of the compound with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopentylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like phosphorus tribromide for bromination.
Major Products:
Oxidation: Cyclopentylcyclohexanoic acid.
Reduction: 3-Cyclopentylcyclohexanol.
Substitution: 3-Bromocyclopentylcyclohexan-1-one.
Applications De Recherche Scientifique
3-Cyclopentylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclopentylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone functional group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s cycloalkane structure may also influence its binding affinity and selectivity towards different molecular targets.
Comparaison Avec Des Composés Similaires
Cyclohexanone: A simpler analog with a single cyclohexane ring and a ketone group.
Cyclopentylmethanone: Contains a cyclopentyl group attached to a ketone functional group but lacks the cyclohexane ring.
Cyclopentylcyclohexane: Similar structure but without the ketone functional group.
Uniqueness: 3-Cyclopentylcyclohexan-1-one is unique due to the presence of both a cyclopentyl group and a cyclohexane ring, along with a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-cyclopentylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h9-10H,1-8H2 |
Clé InChI |
AXLUILPBCDDHGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCCC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


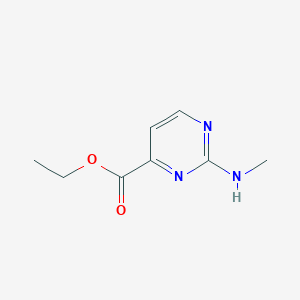
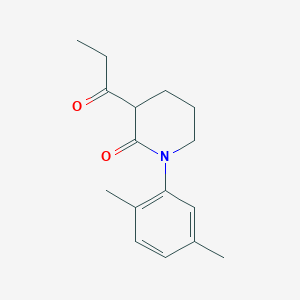

![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
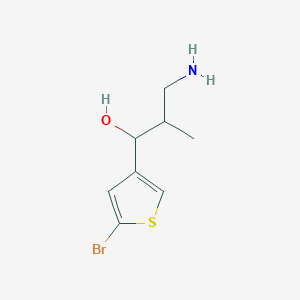
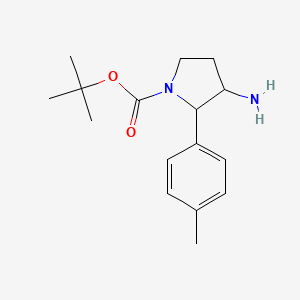
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
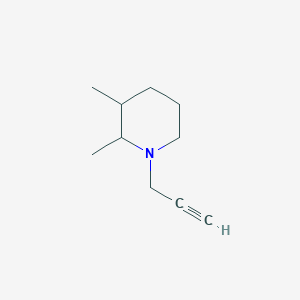
![Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13187257.png)
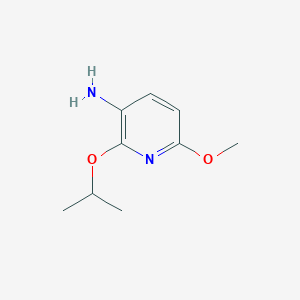
![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
